molecular formula C12H10N2O B1679375 N-Nitrosodiphenylamine CAS No. 86-30-6

N-Nitrosodiphenylamine

Cat. No. B1679375
CAS RN: 86-30-6
M. Wt: 198.22 g/mol
InChI Key: UBUCNCOMADRQHX-UHFFFAOYSA-N
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Patent
US04260812

Procedure details

An aqueous solution of sodium acrylate is prepared from 216.2 g of acrylic acid (100%=3 mol), 262.8 g of NaOH (50%) and 497 g of water. 3.7 g of N-nitrosodiphenylamine and 3.7 g of 4-methoxyphenol are added to stabilize the solution. 12 g of the quaternary ammonium salt used in Example 1 are also added. 1,125 g (9 mol) of 1,4-dichlorobutene are run in at 90° C. 15.9 g of Na2CO3 are added after 1 hour and the mixture is left to react for a further 2 hours at 90° C. After phase separation, the organic layer is distilled under vacuum. 286.0 g (1.78 mol) of 4-chloro-2-butenyl acrylate (59.4% of the theoretical yield) are obtained. 641 g (5.13 mol) of dichlorobutene are recovered.
Quantity
216.2 g
Type
reactant
Reaction Step One
Name
Quantity
262.8 g
Type
reactant
Reaction Step One
Name
Quantity
497 g
Type
solvent
Reaction Step One
[Compound]
Name
quaternary ammonium salt
Quantity
12 g
Type
reactant
Reaction Step Two
Name
1,4-dichlorobutene
Quantity
9 mol
Type
reactant
Reaction Step Three
Quantity
3.7 g
Type
catalyst
Reaction Step Four
Quantity
3.7 g
Type
catalyst
Reaction Step Four
Quantity
15.9 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[OH-].[Na+:7].[Cl:8][CH:9]=[CH:10][CH2:11][CH2:12]Cl>N(N(C1C=CC=CC=1)C1C=CC=CC=1)=O.COC1C=CC(O)=CC=1.C([O-])([O-])=O.[Na+].[Na+].O>[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[Na+:7].[C:1]([O:5][CH2:12][CH:11]=[CH:10][CH2:9][Cl:8])(=[O:4])[CH:2]=[CH2:3] |f:1.2,6.7.8,10.11|

Inputs

Step One
Name
Quantity
216.2 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
262.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
497 g
Type
solvent
Smiles
O
Step Two
Name
quaternary ammonium salt
Quantity
12 g
Type
reactant
Smiles
Step Three
Name
1,4-dichlorobutene
Quantity
9 mol
Type
reactant
Smiles
ClC=CCCCl
Step Four
Name
Quantity
3.7 g
Type
catalyst
Smiles
N(=O)N(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
3.7 g
Type
catalyst
Smiles
COC1=CC=C(C=C1)O
Step Five
Name
Quantity
15.9 g
Type
catalyst
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are also added
CUSTOM
Type
CUSTOM
Details
are run in at 90° C
WAIT
Type
WAIT
Details
the mixture is left
CUSTOM
Type
CUSTOM
Details
to react for a further 2 hours at 90° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After phase separation
DISTILLATION
Type
DISTILLATION
Details
the organic layer is distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)[O-].[Na+]
Name
Type
product
Smiles
C(C=C)(=O)OCC=CCCl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.78 mol
AMOUNT: MASS 286 g
YIELD: CALCULATEDPERCENTYIELD 118.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04260812

Procedure details

An aqueous solution of sodium acrylate is prepared from 216.2 g of acrylic acid (100%=3 mol), 262.8 g of NaOH (50%) and 497 g of water. 3.7 g of N-nitrosodiphenylamine and 3.7 g of 4-methoxyphenol are added to stabilize the solution. 12 g of the quaternary ammonium salt used in Example 1 are also added. 1,125 g (9 mol) of 1,4-dichlorobutene are run in at 90° C. 15.9 g of Na2CO3 are added after 1 hour and the mixture is left to react for a further 2 hours at 90° C. After phase separation, the organic layer is distilled under vacuum. 286.0 g (1.78 mol) of 4-chloro-2-butenyl acrylate (59.4% of the theoretical yield) are obtained. 641 g (5.13 mol) of dichlorobutene are recovered.
Quantity
216.2 g
Type
reactant
Reaction Step One
Name
Quantity
262.8 g
Type
reactant
Reaction Step One
Name
Quantity
497 g
Type
solvent
Reaction Step One
[Compound]
Name
quaternary ammonium salt
Quantity
12 g
Type
reactant
Reaction Step Two
Name
1,4-dichlorobutene
Quantity
9 mol
Type
reactant
Reaction Step Three
Quantity
3.7 g
Type
catalyst
Reaction Step Four
Quantity
3.7 g
Type
catalyst
Reaction Step Four
Quantity
15.9 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[OH-].[Na+:7].[Cl:8][CH:9]=[CH:10][CH2:11][CH2:12]Cl>N(N(C1C=CC=CC=1)C1C=CC=CC=1)=O.COC1C=CC(O)=CC=1.C([O-])([O-])=O.[Na+].[Na+].O>[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[Na+:7].[C:1]([O:5][CH2:12][CH:11]=[CH:10][CH2:9][Cl:8])(=[O:4])[CH:2]=[CH2:3] |f:1.2,6.7.8,10.11|

Inputs

Step One
Name
Quantity
216.2 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
262.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
497 g
Type
solvent
Smiles
O
Step Two
Name
quaternary ammonium salt
Quantity
12 g
Type
reactant
Smiles
Step Three
Name
1,4-dichlorobutene
Quantity
9 mol
Type
reactant
Smiles
ClC=CCCCl
Step Four
Name
Quantity
3.7 g
Type
catalyst
Smiles
N(=O)N(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
3.7 g
Type
catalyst
Smiles
COC1=CC=C(C=C1)O
Step Five
Name
Quantity
15.9 g
Type
catalyst
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are also added
CUSTOM
Type
CUSTOM
Details
are run in at 90° C
WAIT
Type
WAIT
Details
the mixture is left
CUSTOM
Type
CUSTOM
Details
to react for a further 2 hours at 90° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After phase separation
DISTILLATION
Type
DISTILLATION
Details
the organic layer is distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)[O-].[Na+]
Name
Type
product
Smiles
C(C=C)(=O)OCC=CCCl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.78 mol
AMOUNT: MASS 286 g
YIELD: CALCULATEDPERCENTYIELD 118.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.